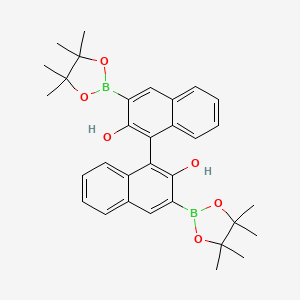

(S)-2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-diboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

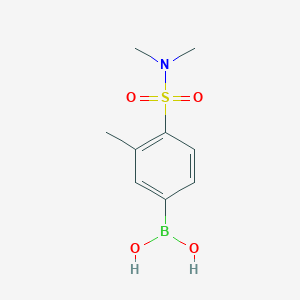

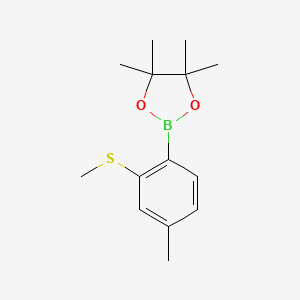

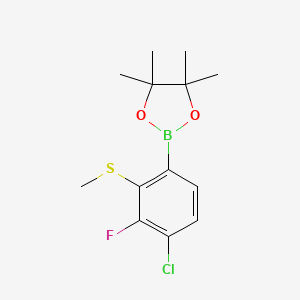

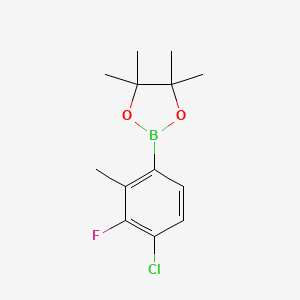

This compound is a type of boronic acid pinacol ester . Boronic acid pinacol esters are widely used as starting materials in organic synthesis for Suzuki-Miyaura chemistry . They are generally used in metal-catalyzed C-C bond formation reactions .

Synthesis Analysis

The synthesis of boronic acid pinacol esters involves a variety of fully substituted 1,2-diols . The reaction can be understood to involve the formation of a carbenium ion intermediate that subsequently undergoes a rearrangement . The first generated intermediate, an α-hydroxycarbenium ion, rearranges through a 1,2-alkyl shift to produce the carbonyl compound .Molecular Structure Analysis

The molecular structure of boronic acid pinacol esters is characterized by the presence of boron, carbon, and oxygen atoms . The exact molecular weight and structure would depend on the specific substituents attached to the boronic acid pinacol ester.Chemical Reactions Analysis

Boronic acid pinacol esters are involved in a variety of chemical reactions. One of the most common is the Pinacol Rearrangement, which involves the loss of one of the hydroxyl groups, the conversion of the other hydroxyl group into a carbonyl, and the shift of an alkyl group . This reaction occurs with a variety of fully substituted 1,2-diols, and can be understood to involve the formation of a carbenium ion intermediate that subsequently undergoes a rearrangement .Physical and Chemical Properties Analysis

Phenylboronic acid reveals high solubility in ether and ketone and very low in hydrocarbon . Pinacol ester and azaester show better solubility than the parent acid in all tested solvents . For pinacol ester differences between particular solvents are small, while for azaester the differences are significant .Applications De Recherche Scientifique

Synthesis of Enantiopure Derivatives : Kitamura et al. (2010) demonstrated the use of pinacol coupling for synthesizing various enantiopure 3,4-dihydro-dibenzo[ C, G]phenanthrene-3,4-diol derivatives. This method is significant in organic synthesis for obtaining optically active compounds (Kitamura et al., 2010).

Polymerization Processes : Nojima et al. (2016) reported the Suzuki-Miyaura coupling polymerization to create high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties. This method is important in the field of polymer chemistry for developing new materials (Nojima et al., 2016).

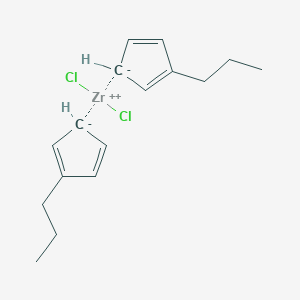

Catalysis in Organic Synthesis : Takagi et al. (2002) explored the palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates. This method is crucial in synthesizing various organic compounds, especially unsymmetrical 1,3-dienes (Takagi et al., 2002).

Rhodium-Catalyzed C-H Arylation : Wang et al. (2016) conducted a study on Rhodium(III)-catalyzed C-H arylation using phenylboronic acid pinacol esters. This process is significant in medicinal chemistry for creating aryl compounds (Wang et al., 2016).

Enantioselective Diboration : Burks et al. (2009) explored the Pt-catalyzed enantioselective addition of bis(pinacolato)diboron to conjugated dienes. This method is useful for achieving enantioselectivity in chemical reactions (Burks et al., 2009).

Mécanisme D'action

The mechanism of action of boronic acid pinacol esters in chemical reactions often involves the formation of a carbenium ion intermediate that subsequently undergoes a rearrangement . The first generated intermediate, an α-hydroxycarbenium ion, rearranges through a 1,2-alkyl shift to produce the carbonyl compound .

Safety and Hazards

Boronic acid pinacol esters are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Orientations Futures

Boronic acid pinacol esters have broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . There is a need to find boronic acids that have good water solubility . Future research may focus on developing new synthesis methods, exploring new applications, and improving the physical and chemical properties of these compounds.

Propriétés

IUPAC Name |

1-[2-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36B2O6/c1-29(2)30(3,4)38-33(37-29)23-17-19-13-9-11-15-21(19)25(27(23)35)26-22-16-12-10-14-20(22)18-24(28(26)36)34-39-31(5,6)32(7,8)40-34/h9-18,35-36H,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVRFNSWBFRCHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)B6OC(C(O6)(C)C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36B2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)